4-(1-Boc-piperidin-3-yl)-butyric acid
Overview
Description
4-(1-Boc-piperidin-3-yl)-butyric acid is a chemical compound that features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available piperidine.
Protection Step: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Chain Extension: The protected piperidine is then subjected to a chain extension reaction using butyric acid or its derivatives under appropriate conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of automated reactors and continuous flow systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the butyric acid moiety, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed on the carbonyl group of the butyric acid moiety to yield alcohols.
Substitution: The Boc-protected piperidine ring can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(1-Boc-piperidin-3-yl)-butyric acid is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1-Boc-piperidin-3-yl)-butyric acid involves its ability to act as a building block in organic synthesis. The Boc group provides stability and protection to the piperidine ring, allowing for selective reactions at other sites. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparison with Similar Compounds
- 4-(1-Boc-piperidin-3-yl)-propionic acid
- 4-(1-Boc-piperidin-3-yl)-acetic acid
- N-alpha-Fmoc-beta-(1-Boc-piperidin-4-yl)-DL-alanine
Comparison: 4-(1-Boc-piperidin-3-yl)-butyric acid is unique due to its specific chain length and functional groups, which provide distinct reactivity and stability compared to similar compounds. Its longer chain length compared to 4-(1-Boc-piperidin-3-yl)-propionic acid and 4-(1-Boc-piperidin-3-yl)-acetic acid allows for different spatial interactions and binding affinities in biological systems.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-5-7-11(10-15)6-4-8-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVUQUJJLJBFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661414 | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318536-95-7 | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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